Clasto-lactacystin beta-lactone

Vue d'ensemble

Description

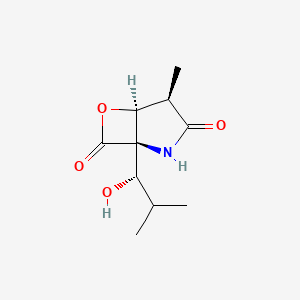

L’omuralide est un métabolite secondaire dérivé de la fermentation microbienne de Streptomyces lactacystinaeus. C’est un inhibiteur puissant et sélectif du protéasome 20S, un grand complexe protéique responsable de la dégradation des protéines inutiles ou endommagées dans les cellules. L’omuralide est un produit de transformation de la lactacystine, qui elle-même n’est pas active contre les protéasomes mais se transforme en omuralide dans des conditions physiologiques .

Applications De Recherche Scientifique

Omuralide has a wide range of scientific research applications, including:

Mécanisme D'action

L’omuralide exerce ses effets en modifiant de manière covalente les résidus de thréonine du site actif du protéasome 20S. Cette modification inhibe l’activité protéolytique du protéasome, empêchant la dégradation des protéines et conduisant à l’accumulation de protéines endommagées ou mal repliées dans la cellule . L’inhibition du protéasome peut induire la mort cellulaire, faisant de l’omuralide un agent thérapeutique potentiel contre le cancer et d’autres maladies .

Analyse Biochimique

Biochemical Properties

Clasto-lactacystin beta-lactone plays a crucial role in biochemical reactions by targeting the 20S proteasome, a core component of the ubiquitin-proteasome pathway responsible for protein degradation. It irreversibly alkylates the N-terminal threonine of the proteasome’s beta subunit, leading to the inhibition of proteolytic activities . This interaction results in the accumulation of ubiquitinated proteins, which are typically marked for degradation . The compound’s specificity and potency make it a valuable tool for studying proteasome function and protein turnover.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By inhibiting the proteasome, it disrupts protein degradation, leading to the accumulation of misfolded or damaged proteins . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by preventing the degradation of pro-apoptotic factors . Additionally, it influences the presentation of antigens by major histocompatibility complex class I molecules, impacting immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible binding to the 20S proteasome. The compound specifically targets the N-terminal threonine of the proteasome’s beta subunit, forming a covalent bond that inhibits proteolytic activity . This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell . The resulting disruption of protein homeostasis triggers various cellular responses, including cell cycle arrest, apoptosis, and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known to be rapidly hydrolyzed in aqueous buffers, which can affect its stability and potency . Studies have shown that this compound can inhibit proteasome activity within hours of exposure, leading to the accumulation of ubiquitinated proteins and subsequent cellular responses . Long-term exposure to the compound has been associated with sustained inhibition of proteasome activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits proteasome activity without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and impaired cellular function . Studies have demonstrated that this compound can induce apoptosis and inhibit tumor growth in animal models of cancer, highlighting its potential therapeutic applications .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, a critical metabolic pathway for protein degradation. The compound interacts with the 20S proteasome, inhibiting its proteolytic activity and preventing the degradation of ubiquitinated proteins . This inhibition affects metabolic flux and can lead to the accumulation of specific metabolites within the cell . The compound’s role in this pathway underscores its importance in regulating protein homeostasis and cellular function.

Transport and Distribution

Within cells, this compound is transported and distributed to various cellular compartments. The compound is cell-permeable, allowing it to enter cells and interact with the proteasome . It is believed to be distributed throughout the cytoplasm, where it exerts its inhibitory effects on the proteasome . The transport and distribution of this compound are essential for its ability to effectively inhibit proteasome activity and impact cellular processes.

Subcellular Localization

This compound primarily localizes to the cytoplasm, where it interacts with the 20S proteasome . The compound’s cell-permeable nature allows it to access the proteasome within the cytoplasm and inhibit its activity . This subcellular localization is crucial for the compound’s ability to disrupt protein degradation and induce cellular responses. Additionally, the compound’s interaction with the proteasome may be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’omuralide implique plusieurs étapes clés, y compris la réaction de condensation à quatre composants d’Ugi pour préparer des dérivés d’acide pyroglutamique hautement fonctionnalisés . L’alkylation stéréosélective de l’ester de proline substitué est une autre étape critique dans la synthèse de l’omuralide et de ses analogues . La synthèse totale de l’omuralide a été réalisée par diverses méthodes, notamment la cycloaddition [2+2] asymétrique des cétènes .

Méthodes de production industrielle

La production industrielle de l’omuralide implique généralement une fermentation microbienne suivie d’une transformation chimique. Le procédé de fermentation utilise Streptomyces lactacystinaeus pour produire de la lactacystine, qui est ensuite transformée en omuralide par des réactions chimiques dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Types de réactions

L’omuralide subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’omuralide peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’omuralide.

Substitution : Les réactions de substitution peuvent introduire différents substituants dans la molécule d’omuralide.

Réactifs et conditions courantes

Les réactifs courants utilisés dans la synthèse et la modification de l’omuralide comprennent :

Isocyanures : Utilisés dans la réaction d’Ugi pour former des dérivés d’acide pyroglutamique.

Chlorures d’acyle : Utilisés dans la synthèse d’intermédiaires clés.

Agents de bore chiraux : Utilisés dans les réactions d’alkylation stéréosélectives.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’omuralide avec des groupes fonctionnels modifiés, qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

L’omuralide a un large éventail d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Composés similaires

Lactacystine : Le précurseur de l’omuralide, qui se transforme en omuralide dans des conditions physiologiques.

Salinosporamide A : Un autre puissant inhibiteur du protéasome avec un mécanisme d’action similaire.

Époxomicine : Un produit naturel qui inhibe le protéasome par un mécanisme différent.

Unicité

L’omuralide est unique en sa capacité à inhiber spécifiquement le protéasome 20S sans affecter les autres activités protéasiques de la cellule. Cette sélectivité en fait un outil précieux pour étudier la fonction du protéasome et un candidat prometteur pour des applications thérapeutiques .

Propriétés

Numéro CAS |

154226-60-5 |

|---|---|

Formule moléculaire |

C10H15NO4 |

Poids moléculaire |

213.23 g/mol |

Nom IUPAC |

(1S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

InChI |

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5?,6?,7?,10-/m0/s1 |

Clé InChI |

FWPWHHUJACGNMZ-BSZUBZAZSA-N |

SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

SMILES isomérique |

CC1C2[C@@](C(=O)O2)(NC1=O)C(C(C)C)O |

SMILES canonique |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

Apparence |

Solid powder |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

c-lact compound clasto-lactacystin beta-lactone clasto-lactacystin beta-lactone, (1R-(1alpha(S*),4beta,5alpha))-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.